molecular formula C12H12Cl2N2OS2 B2958386 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide CAS No. 392237-03-5

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide

Cat. No.: B2958386
CAS No.: 392237-03-5
M. Wt: 335.26
InChI Key: YHAJWIAZQDSSTA-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is known for its diverse biological activities, and a pentanamide group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorothiophene Group: The dichlorothiophene moiety is introduced via a halogenation reaction, where thiophene is treated with chlorine in the presence of a catalyst.

    Coupling Reaction: The dichlorothiophene-thiazole intermediate is then coupled with pentanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dichlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole or thiophene derivatives.

Scientific Research Applications

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a pentanamide group.

    N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)cyclopropanecarboxamide: Contains a cyclopropanecarboxamide group, offering different steric and electronic properties.

Uniqueness

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide is unique due to its specific combination of the thiazole ring and the pentanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS2/c1-2-3-4-10(17)16-12-15-8(6-18-12)7-5-9(13)19-11(7)14/h5-6H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAJWIAZQDSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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